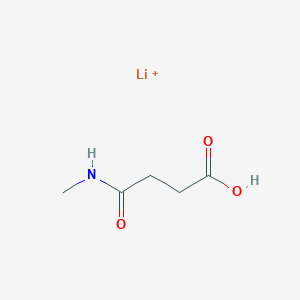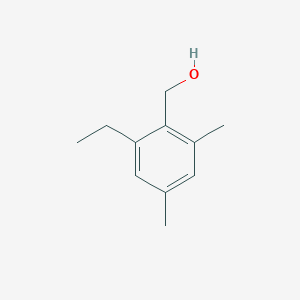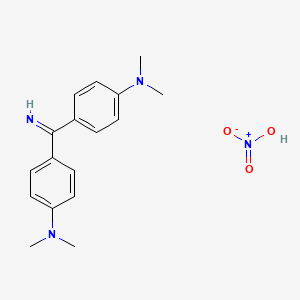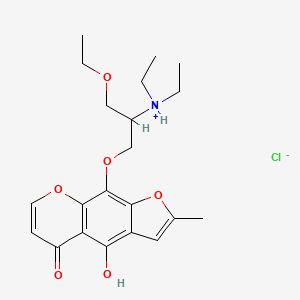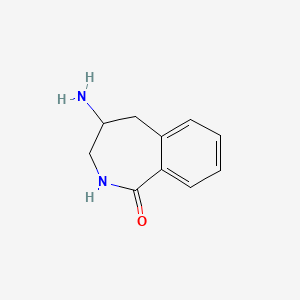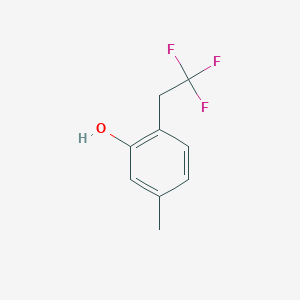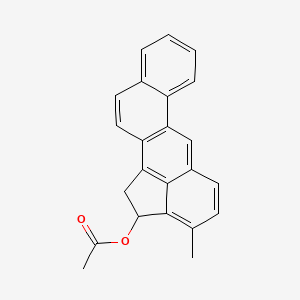
2-Acetoxy-3-methylcholanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-3-methylcholanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C23H18O2 It is a derivative of 3-methylcholanthrene, known for its carcinogenic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3-methylcholanthrene typically involves the acetylation of 3-methylcholanthrene. The process begins with the preparation of 3-methylcholanthrene, which is then reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxy-3-methylcholanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxygenated species, which are often intermediates in metabolic pathways.
Reduction: Reduction reactions can convert it into less complex hydrocarbons.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the acetoxy group.
Common Reagents and Conditions:
Oxidation: Ferric ferricyanide (FeIII(FeIII(CN)6)) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products Formed:
Reduction: Simpler hydrocarbons are formed.
Substitution: Acetylated derivatives are the primary products.
Scientific Research Applications
2-Acetoxy-3-methylcholanthrene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research on its effects on cellular processes and its role in carcinogenesis is ongoing.
Mechanism of Action
The mechanism of action of 2-Acetoxy-3-methylcholanthrene involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it activates a cascade of molecular events leading to the transcription of genes involved in xenobiotic metabolism. This activation can result in the formation of reactive oxygen species (ROS) and subsequent DNA damage, contributing to its carcinogenic effects .
Comparison with Similar Compounds
3-Methylcholanthrene: A closely related compound with similar carcinogenic properties.
Benz[a]anthracene: Another PAH with comparable structure and biological activity.
Benzo[a]pyrene: A well-known carcinogenic PAH used in similar research contexts.
Uniqueness: 2-Acetoxy-3-methylcholanthrene is unique due to its specific acetoxy group, which influences its reactivity and biological interactions. This modification allows for distinct metabolic pathways and mechanisms of action compared to its parent compound, 3-methylcholanthrene .
Properties
CAS No. |
7390-93-4 |
|---|---|
Molecular Formula |
C23H18O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(3-methyl-1,2-dihydrobenzo[j]aceanthrylen-2-yl) acetate |
InChI |
InChI=1S/C23H18O2/c1-13-7-8-16-11-19-17-6-4-3-5-15(17)9-10-18(19)20-12-21(25-14(2)24)22(13)23(16)20/h3-11,21H,12H2,1-2H3 |
InChI Key |
DTDNHCYJVIUBGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(CC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


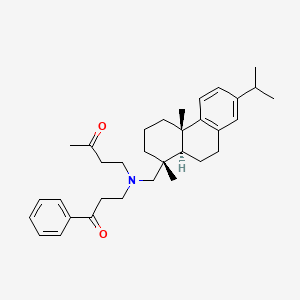
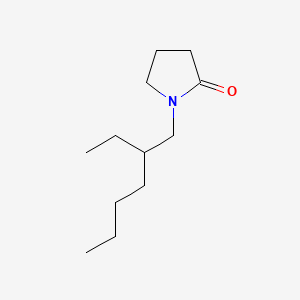
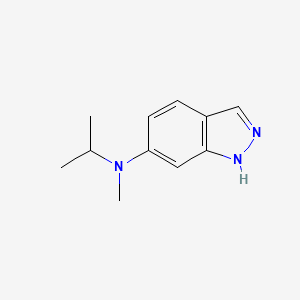

![3-[(2S)-3,4-Dihydroxy-2-pyrrolidinyl]-3-oxo-N-phenylpropanamide](/img/structure/B13786554.png)
